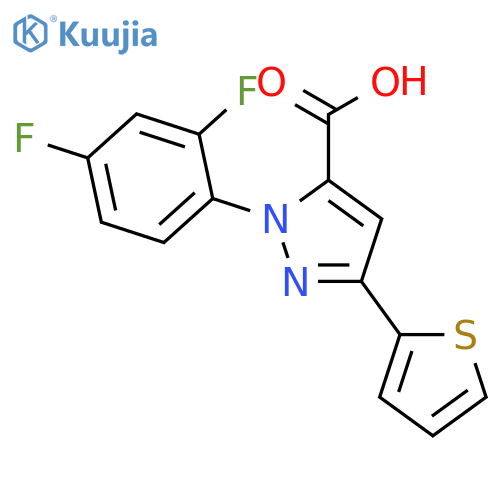

Cas no 618382-86-8 (1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid)

618382-86-8 structure

商品名:1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid

CAS番号:618382-86-8

MF:C14H8F2N2O2S

メガワット:306.287328720093

MDL:MFCD03976120

CID:955532

PubChem ID:2769609

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-difluoro-phenyl)-5-thiophen-2-yl-2h-pyrazole-3-carboxylic acid

- 2-(2,4-difluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

- 2-(2,4-difluorophenyl)-5-thiophen-2-yl-2h-pyrazole-3-carboxylic acid

- AC1MCH97

- AG-G-25948

- CTK5B3810

- KB-220530

- 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

- MFCD03976120

- C14H8F2N2O2S

- 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylicacid

- DTXSID20377786

- 1-(2,4-difluorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid

- AKOS024412251

- 618382-86-8

- CS-0363326

- 1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid

-

- MDL: MFCD03976120

- インチ: InChI=1S/C14H8F2N2O2S/c15-8-3-4-11(9(16)6-8)18-12(14(19)20)7-10(17-18)13-2-1-5-21-13/h1-7H,(H,19,20)

- InChIKey: ULPHWQUOXQAERG-UHFFFAOYSA-N

- ほほえんだ: C1=CSC(=C1)C2=NN(C3=C(C=C(C=C3)F)F)C(=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 306.02754

- どういたいしつりょう: 306.02745500g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 401

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 83.4Ų

じっけんとくせい

- PSA: 55.12

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D670370-50mg |

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid |

618382-86-8 | 50mg |

$ 95.00 | 2022-06-05 | ||

| Fluorochem | 023836-1g |

1-(2,4-Difluoro-phenyl)-3-thiophen-2-yl-1H-pyrazole-5-carboxylic acid |

618382-86-8 | = 98% (HPLC) | 1g |

£400.00 | 2022-03-01 | |

| Fluorochem | 023836-5g |

1-(2,4-Difluoro-phenyl)-3-thiophen-2-yl-1H-pyrazole-5-carboxylic acid |

618382-86-8 | = 98% (HPLC) | 5g |

£1599.00 | 2022-03-01 | |

| abcr | AB510079-100mg |

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid; . |

618382-86-8 | 100mg |

€234.20 | 2025-03-19 | ||

| abcr | AB510079-1g |

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid; . |

618382-86-8 | 1g |

€760.40 | 2023-09-02 | ||

| abcr | AB510079-250mg |

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid; . |

618382-86-8 | 250mg |

€403.90 | 2025-03-19 | ||

| Ambeed | A961068-1g |

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid |

618382-86-8 | 97% | 1g |

$307.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433996-5g |

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid |

618382-86-8 | 97% | 5g |

¥22467.00 | 2024-05-06 | |

| A2B Chem LLC | AH11561-100mg |

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1h-pyrazole-5-carboxylic acid |

618382-86-8 | ≥ 98% (HPLC) | 100mg |

$132.00 | 2024-04-19 | |

| A2B Chem LLC | AH11561-250mg |

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1h-pyrazole-5-carboxylic acid |

618382-86-8 | ≥ 98% (HPLC) | 250mg |

$239.00 | 2024-04-19 |

1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

618382-86-8 (1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid) 関連製品

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:618382-86-8)1-(2,4-Difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):276.0